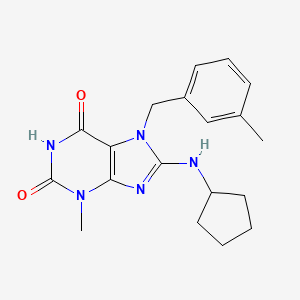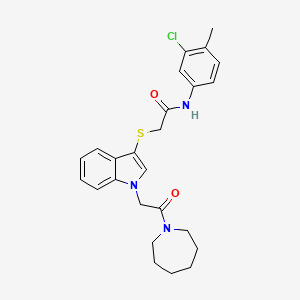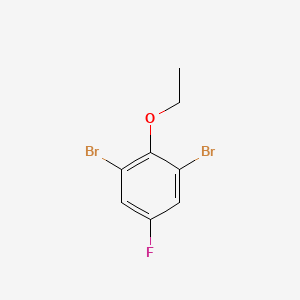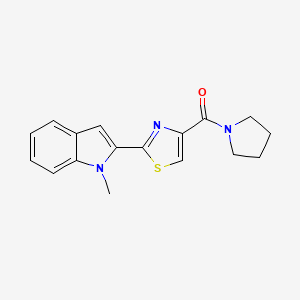
(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone” is a synthetic compound that has gained attention in the scientific community. It contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Research has focused on the synthesis of compounds with complex heterocyclic structures that include pyrrole, indole, oxazole, and imidazole rings. A notable method involves reactions of benzotriazol-1-yl(1H-pyrrol-2-yl)methanone and benzotriazol-1-yl(1H-indol-2-yl)methanone with various ketones, isocyanates, and isothiocyanates, leading to the formation of novel bicyclic structures through a simple one-step procedure (Katritzky, Singh, & Bobrov, 2004).
- Another study highlighted the synthesis of boric acid ester intermediates with benzene rings, including (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone. These compounds were obtained through a three-step substitution reaction and confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. The structures were further analyzed by X-ray diffraction and density functional theory (DFT) (Huang et al., 2021).
Mechanistic Insights and Chemical Properties
- Investigations into the methylation of heterocyclic compounds have been conducted, examining the process under conditions such as supercritical methanol without additional catalysts. For example, indole was selectively methylated at the C3 position to afford 3-methylindole with significant yield, suggesting a pathway via (1H-indol-3-yl)methanol (Kishida et al., 2010).
Potential Applications and Activities
- Organotin(IV) complexes of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone thiosemicarbazone and related derivatives have been synthesized and characterized. These complexes showed promising in vitro antimicrobial activities against various pathogens, indicating potential applications in developing new antimicrobial agents (Singh, Singh, & Bhanuka, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-19-14-7-3-2-6-12(14)10-15(19)16-18-13(11-22-16)17(21)20-8-4-5-9-20/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTVPBPDMGUFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

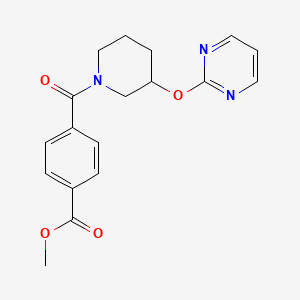



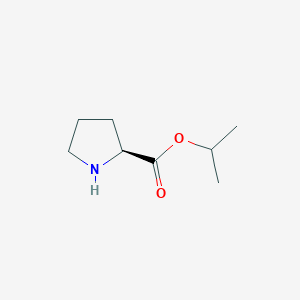
![2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol](/img/structure/B2992815.png)
![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2992817.png)
![3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2992818.png)
![3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2992820.png)
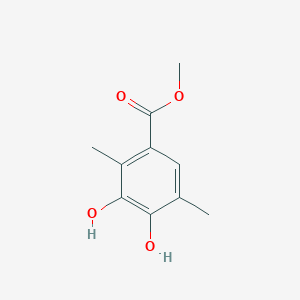
![4,5-Dimethyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2992823.png)
